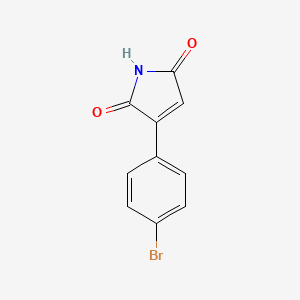

3-(4-bromophenyl)-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

3-(4-Bromophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. This compound is characterized by the presence of a bromophenyl group attached to the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. The bromophenyl group adds unique reactivity and properties to the compound, making it of interest in various fields of research and industry.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The inhibition of these enzymes could contribute to the cytotoxic action of these compounds .

Biochemical Pathways

Similar compounds have been found to affect the production of reactive oxygen species (ros) and lipid peroxides . These compounds increase dramatically under cellular damage, and their overexpression has been linked to disease development .

Result of Action

Similar compounds have been found to exhibit cytotoxic activity against various cell lines . Inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may be relatively stable and its action may be tolerant of various environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with maleimide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the pyrrole ring and introducing the bromophenyl group at the 3-position. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group or other reduced forms.

Substitution: The bromine atom in the bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced forms of the bromophenyl group.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Vergleich Mit ähnlichen Verbindungen

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group but has an isoxazole ring instead of a pyrrole ring.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound features a pyrazole ring and additional functional groups, offering different reactivity and applications.

Uniqueness: 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione is unique due to the combination of the bromophenyl group and the pyrrole ring. This combination imparts specific reactivity and properties that are not found in other similar compounds. The presence of the bromine atom allows for versatile chemical modifications, while the pyrrole ring provides aromatic stability and potential biological activity.

Biologische Aktivität

3-(4-Bromophenyl)-1H-pyrrole-2,5-dione, also known as 3,4-bis(4-bromophenyl)-1H-pyrrole-2,5-dione, is a synthetic organic compound notable for its unique pyrrole structure and significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer agent and its interactions with various biomolecules.

Chemical Structure and Properties

The compound features a molecular formula of CHBrNO and a molecular weight of 368.03 g/mol. Its structure includes a pyrrole ring with carbonyl groups at positions 2 and 5, which contribute to its reactivity and biological activity. The presence of the bromophenyl substituent enhances its chemical properties, allowing for various modifications that can influence its biological effects.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. Notably, it has shown cytotoxic effects against human liver cancer cells (HepG-2), indicating its potential as a therapeutic agent in oncology. The mechanisms underlying its anticancer activity may involve:

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Research suggests that it may interfere with the cell cycle progression, thereby inhibiting tumor growth.

A study reported that derivatives of pyrrole-2,5-diones can inhibit the growth of various cancer cell lines by interacting with key proteins involved in cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity . Preliminary results indicate effectiveness against several bacterial strains, suggesting its potential use in treating infections caused by resistant pathogens .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Protein Binding : Interaction studies have shown that this compound can bind to proteins involved in cancer progression or metabolism. Understanding these interactions is crucial for elucidating its mechanism of action.

- Molecular Docking Studies : Computational studies suggest that the compound can form stable complexes with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are critical targets in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Cytotoxicity Assays : In vitro studies demonstrated that concentrations as low as 10 µM could significantly reduce cell viability in HepG-2 cells.

Concentration (µM) Cell Viability (%) 0 100 10 65 25 30 50 10 -

Antimicrobial Screening : The compound was tested against various microbial strains, showing significant inhibition zones compared to control groups.

Microbial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 10

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIFCLVEBRJPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.